molecular formula C17H12BrN3O3 B6139106 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Número de catálogo B6139106
Peso molecular: 386.2 g/mol
Clave InChI: MLYLIZCSQINFMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRD4 Inhibitor, is a synthetic compound that has been widely studied for its potential therapeutic applications. This molecule has been found to exhibit potent inhibitory effects on the bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 plays a crucial role in various cellular processes, including gene transcription, cell cycle regulation, and chromatin remodeling. Therefore, the inhibition of BRD4 has emerged as a promising strategy for the treatment of several diseases, including cancer, inflammation, and cardiovascular disorders.

Mecanismo De Acción

5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor exerts its inhibitory effects on 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione by binding to its bromodomain, which is responsible for recognizing and binding to acetylated lysine residues on histones. This binding prevents the interaction of 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione with chromatin, thereby inhibiting its transcriptional activity. Moreover, 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibition leads to the downregulation of several oncogenic pathways, including MYC and NF-κB, which are known to be involved in the development and progression of cancer.
Biochemical and Physiological Effects:
5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle regulatory proteins and pro-apoptotic genes. Moreover, this molecule has been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). Additionally, 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibition has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating inflammation. Furthermore, this molecule has been found to improve cardiac function and reduce infarct size in animal models of myocardial infarction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor is its potent inhibitory effects on 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, which makes it a valuable tool for studying the role of 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in various cellular processes. Moreover, this molecule has been found to exhibit high selectivity for 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, with minimal off-target effects. However, one of the limitations of 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor is its poor solubility in aqueous solutions, which can make its use in cell culture experiments challenging. Additionally, this molecule has been found to exhibit some toxicity in certain cell lines, which can limit its use in some experimental settings.

Direcciones Futuras

Several future directions for the study of 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor can be identified. Firstly, further studies are needed to elucidate the molecular mechanisms underlying the inhibitory effects of this molecule on 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Secondly, the potential therapeutic applications of 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor in various diseases, including cancer, inflammation, and cardiovascular disorders, need to be further explored. Thirdly, the development of more potent and selective 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitors with improved pharmacokinetic properties is warranted. Lastly, the use of 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor in combination with other therapeutic agents, such as chemotherapy and immunotherapy, needs to be investigated to determine its potential synergistic effects.

Métodos De Síntesis

The synthesis of 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of acetic acid and ammonium acetate. The resulting intermediate is then treated with phosphorous oxychloride to form the corresponding pyrimidine derivative. The final product is obtained by the reaction of the pyrimidine derivative with hydrazine hydrate in the presence of acetic acid.

Aplicaciones Científicas De Investigación

5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its efficacy in inhibiting the growth and proliferation of cancer cells, including leukemia, lymphoma, and solid tumors. Moreover, 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibition has been shown to suppress inflammation by modulating the expression of pro-inflammatory genes. Additionally, this molecule has been found to exhibit cardioprotective effects by reducing the damage caused by ischemia-reperfusion injury.

Propiedades

IUPAC Name

5-[(4-bromophenyl)iminomethyl]-6-hydroxy-1-phenylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3/c18-11-6-8-12(9-7-11)19-10-14-15(22)20-17(24)21(16(14)23)13-4-2-1-3-5-13/h1-10,23H,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYLIZCSQINFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-{[(4-bromophenyl)amino]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.